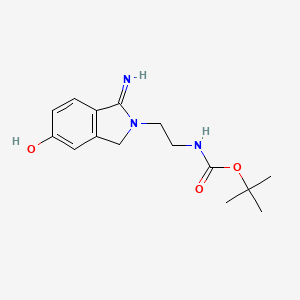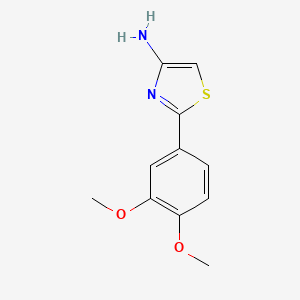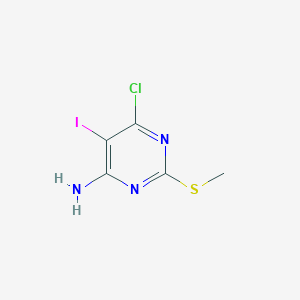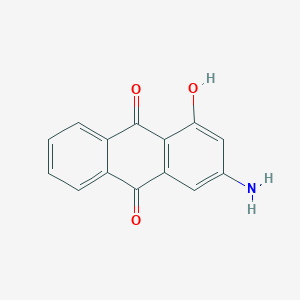
3-Amino-1-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-hydroxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the anthracene core, specifically at the 3rd and 1st positions, respectively. The compound is known for its vibrant color and is used in various applications, including dyes, pharmaceuticals, and as an analytical reagent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxyanthracene-9,10-dione typically involves the functionalization of anthracene derivatives. One common method includes the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . Another method involves the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid), which offers better stability and ease of preparation compared to conventional peracids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid and nitrobenzene at high temperatures (80 to 120 °C) with or without catalysts like copper or copper sulfate is common in industrial settings .
化学反应分析
Types of Reactions
3-Amino-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bromination using molecular bromine or nonanebis(peroxoic acid) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated anthracene derivatives.
科学研究应用
3-Amino-1-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
相似化合物的比较
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the amino group, making it less reactive in certain substitution reactions.
3-Aminoanthracene-9,10-dione: Lacks the hydroxyl group, affecting its solubility and reactivity.
1,4-Dihydroxyanthracene-9,10-dione: Contains two hydroxyl groups, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for a broader range of applications in scientific research and industry compared to its analogs .
属性
CAS 编号 |
645389-79-3 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
3-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,16H,15H2 |
InChI 键 |
GFVDTZAAYDPPDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)



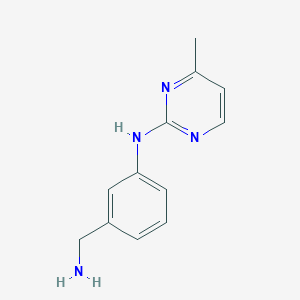

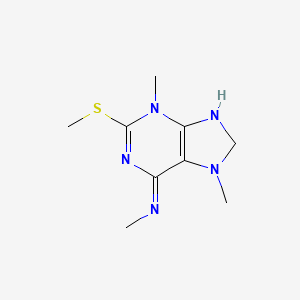
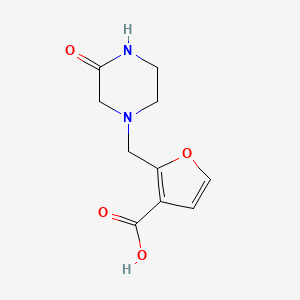
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
